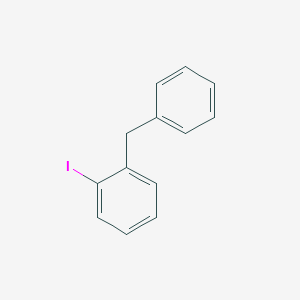

1-Benzyl-2-iodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11I/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWHKANKMDNRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392610 | |

| Record name | 1-benzyl-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35444-93-0 | |

| Record name | 1-benzyl-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Benzyl-2-iodobenzene from aniline

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-2-iodobenzene from Aniline

Executive Summary

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 1-benzyl-2-iodobenzene, also known as 2-iododiphenylmethane, starting from aniline. The synthetic strategy is dissected into two primary stages: the construction of the key intermediate, 2-aminodiphenylmethane, followed by its conversion to the target molecule via a Sandmeyer-type diazotization-iodination reaction. This document is intended for researchers, scientists, and professionals in drug development, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for each transformation. The causality behind experimental choices, from protecting group strategies to reaction condition control, is elucidated to ensure both reproducibility and a deep understanding of the process.

Introduction

Aryl iodides and molecules possessing the diphenylmethane framework are pivotal structural motifs in medicinal chemistry, materials science, and synthetic organic chemistry. Aryl iodides are particularly valued as versatile precursors in a myriad of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. The diphenylmethane scaffold is present in numerous bioactive compounds and pharmaceutical agents. The target of this guide, 1-benzyl-2-iodobenzene, combines these features, making it a valuable building block for further synthetic elaboration.

The synthesis from a simple, readily available starting material like aniline presents a classic challenge in organic synthesis, requiring careful strategic planning to control regioselectivity and functional group compatibility. This guide outlines a robust and logical pathway to achieve this transformation.

Synthetic Strategy and Retrosynthetic Analysis

A direct, single-step synthesis of 1-benzyl-2-iodobenzene from aniline is not feasible. A retrosynthetic analysis reveals the necessity of a multi-step approach. The target molecule can be disconnected at the C-I bond, pointing to a 2-aminodiphenylmethane precursor via a Sandmeyer reaction—a reliable method for introducing iodine onto an aromatic ring. The 2-aminodiphenylmethane intermediate can be further disconnected via a Friedel-Crafts reaction, tracing back to aniline and a benzyl source.

This leads to a two-part forward synthesis:

-

Part I: Construction of the Diphenylmethane Core: Synthesis of the key intermediate, 2-aminodiphenylmethane, from aniline. This involves protecting the amine, performing a regioselective Friedel-Crafts benzylation, and subsequent deprotection.

-

Part II: Diazotization and Iodination: Conversion of the primary amino group of the intermediate to the target iodide via a well-established Sandmeyer-type reaction.

Caption: Overall Retrosynthetic and Forward Synthesis Plan.

Part I: Synthesis of the Key Intermediate: 2-Aminodiphenylmethane

The primary challenge in functionalizing aniline is the high reactivity of the amino group (-NH₂). It is a strong Lewis base that readily reacts with Lewis acid catalysts, such as AlCl₃, used in Friedel-Crafts reactions. This acid-base reaction forms a deactivated salt, rendering the aromatic ring unreactive toward electrophilic substitution.[1][2] Therefore, a protection-deprotection strategy is mandatory.

Step 1: Protection of Aniline via Acetylation

The amino group is converted to a less basic acetamido group (-NHCOCH₃). This is achieved by acylation with acetic anhydride. The resulting acetamido group is still an ortho, para-directing activator for electrophilic aromatic substitution but does not form a complex with the Lewis acid catalyst.[3][4][5]

Experimental Protocol: Synthesis of Acetanilide

-

In a 500 mL flask, add aniline (0.2 mol, 18.6 g) and 250 mL of water.

-

To this suspension, add acetic anhydride (0.22 mol, 22.5 g) followed by a solution of sodium acetate (0.22 mol, 18 g) in 100 mL of water.

-

Stir the mixture vigorously for 15-20 minutes.

-

Cool the reaction flask in an ice bath to induce crystallization of the acetanilide.

-

Collect the white solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot water or ethanol to yield pure acetanilide. Dry the product in an oven at 80°C.

Step 2: Ortho-Benzylation via Friedel-Crafts Alkylation

With the amino group protected, the Friedel-Crafts benzylation can proceed. The acetamido group directs the incoming benzyl electrophile to the ortho and para positions. While the para-substituted product is often the major isomer due to reduced steric hindrance, the ortho-isomer is formed in synthetically useful quantities and can be separated.

Experimental Protocol: Friedel-Crafts Benzylation of Acetanilide

-

In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, suspend acetanilide (0.1 mol, 13.5 g) in a suitable solvent such as carbon disulfide (100 mL).

-

Cool the flask in an ice bath to 0-5°C.

-

Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (0.12 mol, 16.0 g) to the stirred suspension.

-

Once the addition is complete, add benzyl chloride (0.11 mol, 13.9 g) dropwise from the dropping funnel over 30 minutes, maintaining the low temperature.

-

After the addition, allow the reaction to warm to room temperature and then gently reflux for 2-3 hours until the evolution of HCl gas ceases.

-

Cool the reaction mixture and quench it by carefully pouring it over crushed ice (~200 g) containing concentrated HCl (20 mL).

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts, wash with water, then with a 5% sodium bicarbonate solution, and finally with brine. Dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain a crude mixture of ortho- and para-benzylacetanilide.

-

Isomer Separation: The ortho and para isomers can be separated using column chromatography on silica gel, typically with a hexane-ethyl acetate solvent system. The progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Deprotection via Hydrolysis

The separated N-(2-benzylphenyl)acetamide (the ortho isomer) is hydrolyzed to remove the acetyl protecting group and regenerate the primary amine, yielding the desired intermediate, 2-aminodiphenylmethane.

Experimental Protocol: Hydrolysis of N-(2-benzylphenyl)acetamide

-

Place the purified N-(2-benzylphenyl)acetamide (0.05 mol, 11.3 g) in a round-bottomed flask.

-

Add a solution of 70% sulfuric acid (60 mL).

-

Heat the mixture under reflux for 1-2 hours.

-

Cool the solution and carefully pour it into a beaker containing 200 g of crushed ice.

-

Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is basic (pH > 10).

-

The free amine, 2-aminodiphenylmethane, will separate as an oil or solid.

-

Extract the product into diethyl ether or dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield 2-aminodiphenylmethane.

Part II: The Sandmeyer Reaction: Conversion to 1-Benzyl-2-iodobenzene

This final stage employs the Sandmeyer reaction, a cornerstone transformation for converting primary aromatic amines into aryl halides.[6] The reaction proceeds in two critical steps performed in a "one-pot" fashion: diazotization of the amine, followed by displacement of the diazonium group with iodide.

Mechanism and Theory

The primary amine reacts with nitrous acid (HONO), generated in situ from sodium nitrite and a strong mineral acid, to form a diazonium salt (Ar-N₂⁺X⁻).[7][8] This intermediate is highly valuable because the dinitrogen moiety (N₂) is an excellent leaving group. Subsequent addition of a nucleophile, in this case, iodide (I⁻) from potassium iodide, leads to the displacement of N₂ gas and the formation of the C-I bond. The reaction involving iodide does not strictly require a copper catalyst, distinguishing it as a Sandmeyer-type reaction.[6]

Caption: Mechanism of the Sandmeyer-type Iodination Reaction.

Step 4: Diazotization and Iodination Protocol

Strict temperature control is paramount during this procedure. Diazonium salts are thermally unstable and can decompose explosively if allowed to warm up or if isolated in a dry state. All operations should be conducted in a well-ventilated fume hood.

Experimental Protocol: Synthesis of 1-Benzyl-2-iodobenzene

-

In a 500 mL beaker, dissolve 2-aminodiphenylmethane (0.04 mol, 7.3 g) in a mixture of concentrated hydrochloric acid (15 mL) and water (100 mL).

-

Cool the solution to 0-5°C in an ice-salt bath with continuous stirring. The amine salt may precipitate.

-

In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (0.044 mol, 3.0 g) in 20 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold amine salt suspension. Maintain the temperature below 5°C throughout the addition. The formation of the diazonium salt is indicated by the dissolution of the precipitate to form a clear solution.

-

After the addition is complete, stir for an additional 10 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black).[9]

-

In a separate 1 L beaker, dissolve potassium iodide (KI) (0.05 mol, 8.3 g) in 50 mL of water and cool the solution in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will occur.

-

After the initial effervescence subsides, allow the mixture to stand at room temperature for 1 hour, then gently warm it on a water bath at 50-60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature. The crude 1-benzyl-2-iodobenzene will separate as a dense, dark oil.

-

Workup and Purification: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Combine the ether extracts and wash them with 10% aqueous sodium thiosulfate solution to remove any dissolved iodine, then with water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-benzyl-2-iodobenzene.

Data Summary

The following table summarizes the key quantitative data for the described synthetic pathway. Yields are representative and may vary based on experimental conditions and purification efficiency.

| Step | Starting Material | Key Reagents | Product | Molar Mass ( g/mol ) | Representative Yield (%) |

| 1 | Aniline | Acetic Anhydride | Acetanilide | 135.17 | 90-95% |

| 2 | Acetanilide | Benzyl Chloride, AlCl₃ | N-(2-benzylphenyl)acetamide | 225.29 | 30-40% (ortho) |

| 3 | N-(2-benzylphenyl)acetamide | H₂SO₄ (aq) | 2-Aminodiphenylmethane | 183.25 | 85-95% |

| 4 | 2-Aminodiphenylmethane | NaNO₂, KI | 1-Benzyl-2-iodobenzene | 294.14 | 75-85% |

Conclusion

The synthesis of 1-benzyl-2-iodobenzene from aniline is a multi-step process that effectively demonstrates several fundamental principles of modern organic synthesis. The strategic use of a protecting group is crucial to enable the Friedel-Crafts benzylation, a key C-C bond-forming reaction. Subsequent deprotection and a high-yielding Sandmeyer-type iodination complete the transformation. Each step is built upon well-established and reliable chemical reactions, providing a robust pathway to this valuable synthetic intermediate. This guide provides the necessary theoretical foundation and practical protocols for researchers to successfully implement this synthesis in a laboratory setting.

References

-

BenchChem. (2025). Why aniline does not undergo Friedel-Crafts alkylation. 1

-

Gassman, P. G., & Gruetzmacher, G. (1973). A new, general synthesis of o-benzylanilines (2-aminodiphenylmethanes) from anilines. Journal of the Chemical Society, Chemical Communications, (14), 488. 10

-

Larock, R. C., & Stoltz, B. M. (2013). Direct Intermolecular Aniline ortho-Arylation via Benzyne Intermediates. Angewandte Chemie International Edition, 52(4), 1234-1237. 11

-

Tim the Tutor. (2022). Amides as a Protecting Group for Friedel-Crafts Reactions. YouTube. 3

-

Reddy, B. V. S., et al. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Organic Letters. 12

-

Chegg. (2020). Solved: Anilines are incompatible with Friedel Crafts. 13

-

Reddy, B. V. S., et al. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. National Center for Biotechnology Information. 14

-

NCERT. (2025-26). Amines. 4

-

Chemistry Stack Exchange. (2019). Does acetanilide undergo Friedel–Crafts reaction?. 5

-

Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. 2

-

BenchChem. (2025). Application Notes and Protocols for the Diazotization of Aniline in Sandmeyer Reactions. 9

-

Wikipedia. (n.d.). Sandmeyer reaction. 6

-

University of Michigan-Dearborn. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. 15

-

Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 3037-3063. 16

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. 17

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. 7

-

Organic Chemistry Portal. (n.d.). Diazotisation. 8

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. youtube.com [youtube.com]

- 4. ncert.nic.in [ncert.nic.in]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. New synthesis of diphenylmethane derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Direct Intermolecular Aniline ortho-Arylation via Benzyne Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solved Anilines are incompatible with Friedel Crafts | Chegg.com [chegg.com]

- 14. Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lscollege.ac.in [lscollege.ac.in]

Physical and chemical properties of 1-Benzyl-2-iodobenzene

An In-depth Technical Guide to 1-Benzyl-2-iodobenzene: Properties, Reactivity, and Synthetic Utility

Introduction

1-Benzyl-2-iodobenzene is an aromatic organic compound that serves as a versatile intermediate in synthetic chemistry. Its unique structure, featuring both a reactive carbon-iodine (C-I) bond on an aromatic ring and a benzylic methylene group, offers dual points for chemical modification. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signatures, reactivity, and potential applications, tailored for researchers and professionals in organic synthesis and drug development. Understanding the distinct characteristics of this molecule is crucial for its effective application in the construction of complex molecular architectures.

Molecular Structure and Physicochemical Properties

The foundational attributes of 1-Benzyl-2-iodobenzene are summarized below. These properties are essential for its handling, purification, and use in chemical reactions.

Structure:

Table 1: Physical and Chemical Properties of 1-Benzyl-2-iodobenzene

| Property | Value | Source(s) |

| CAS Number | 35444-93-0 | [1][2] |

| Molecular Formula | C₁₃H₁₁I | [2] |

| Molecular Weight | 294.13 g/mol | [2] |

| IUPAC Name | 1-benzyl-2-iodobenzene | [2] |

| Synonyms | 2-Iododiphenylmethane | [2] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | Not explicitly available, but expected to be high (>200 °C) | Inferred |

| Melting Point | Not explicitly available | Inferred |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ether, chloroform, toluene) | [3][4][5] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 1-Benzyl-2-iodobenzene. While specific spectra are not publicly available, the expected features can be predicted based on its structure.[6][7]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The benzylic protons (-CH₂-) should appear as a singlet around 4.0 ppm. The aromatic protons will be more complex, with signals appearing in the 6.8-7.8 ppm range. The protons on the iodinated ring will be influenced by the iodine's electron-withdrawing and anisotropic effects, leading to characteristic shifts.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will feature a signal for the benzylic carbon around 40-45 ppm. A key feature will be the carbon atom directly bonded to the iodine, which is expected to appear at a relatively low field (around 90-100 ppm) due to the heavy atom effect. Other aromatic carbons will resonate in the typical 120-140 ppm region.

-

Infrared (IR) Spectroscopy : The IR spectrum should display characteristic C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. A C-I stretching band may be observed in the far-IR region, typically below 600 cm⁻¹.

-

Mass Spectrometry (MS) : The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 294. A characteristic fragmentation pattern would involve the loss of an iodine atom (m/z = 127), leading to a significant peak at m/z = 167 (the benzyl-phenyl cation). Another major fragment would be the tropylium cation at m/z = 91, corresponding to the benzyl fragment.[8]

Chemical Reactivity and Synthetic Potential

The synthetic utility of 1-Benzyl-2-iodobenzene stems from its two distinct reactive sites: the aryl-iodide bond and the benzylic position. This duality allows for sequential and orthogonal functionalization.

Reactions at the Aryl-Iodide Bond

The C-I bond is the weakest among the aryl-halide bonds, making 1-Benzyl-2-iodobenzene highly reactive in metal-catalyzed cross-coupling reactions.[9] This site is the primary center for building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling : Reaction with boronic acids in the presence of a palladium catalyst to form biaryl structures.

-

Heck Reaction : Palladium-catalyzed reaction with alkenes to form substituted stilbene-like structures.

-

Sonogashira Coupling : Palladium and copper-catalyzed coupling with terminal alkynes, a powerful tool for introducing alkynyl moieties.[9]

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with amines to form arylamines.

Reactions at the Benzylic Position

The benzylic position is activated by the adjacent phenyl ring, which can stabilize radical, cationic, and anionic intermediates.[10]

-

Nucleophilic Substitution : The molecule can undergo nucleophilic substitution reactions (Sₙ1 or Sₙ2), although the aryl iodide is generally a poor leaving group for substitution directly on the ring. However, if a leaving group were present on the benzylic carbon, this would be a primary reaction pathway.[10][11][12]

-

Oxidation : Strong oxidizing agents can oxidize the benzylic methylene group to a ketone (2-iodobenzophenone).

-

Free Radical Halogenation : Under radical conditions (e.g., with NBS), the benzylic position can be brominated, introducing a new functional handle.

The diagram below illustrates the key reactive pathways available for 1-Benzyl-2-iodobenzene.

Caption: Key reactive pathways of 1-Benzyl-2-iodobenzene.

Conceptual Synthetic Workflow

While numerous specific synthetic procedures exist for related compounds, a general and robust method for preparing 1-Benzyl-2-iodobenzene would likely involve a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling Approach:

A plausible and widely used strategy would be the Suzuki-Miyaura coupling between a benzyl-containing organoboron reagent and an ortho-dihalogenated benzene.

-

Preparation of Reagents :

-

Aryl Halide : Start with a commercially available and stable precursor like 1,2-diiodobenzene or 1-bromo-2-iodobenzene. The differing reactivity of the halogens can allow for selective coupling.

-

Organoboron Reagent : Prepare benzylboronic acid or a pinacol ester derivative (benzylboronic acid pinacol ester) from benzyl bromide via a Grignard reaction followed by treatment with a borate ester.

-

-

Cross-Coupling Reaction :

-

Catalyst System : A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) are required.

-

Solvent : A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used.

-

Procedure : Combine 1-bromo-2-iodobenzene with benzylboronic acid pinacol ester in the chosen solvent system. Add the palladium catalyst and base. Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or GC-MS.

-

-

Workup and Purification :

-

After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

The crude product is then purified, most commonly by column chromatography on silica gel, to yield pure 1-Benzyl-2-iodobenzene.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Benzyl-2-iodobenzene is not widely available, precautions should be based on analogous compounds like iodobenzene and benzyl iodide.[13][14][15]

-

Hazards : Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation.[4] Organoiodine compounds can be toxic and may cause allergic skin reactions.

-

Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

-

Storage : Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3] It may be light-sensitive.[4]

-

Incompatibilities : Avoid strong oxidizing agents.[4][13][15]

Applications in Research and Development

1-Benzyl-2-iodobenzene is not an end-product but a valuable building block. Its primary application lies in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.

-

Drug Discovery : It can be used as a scaffold to synthesize poly-aromatic structures, which are common motifs in pharmacologically active compounds. The ability to functionalize both rings provides a pathway to create libraries of related compounds for structure-activity relationship (SAR) studies.

-

Materials Science : The biaryl structures that can be synthesized from this precursor are relevant to the development of organic light-emitting diodes (OLEDs), conducting polymers, and other advanced materials.

-

Mechanistic Studies : Its dual reactivity makes it an interesting substrate for studying reaction mechanisms, selectivity, and the development of new catalytic systems.

Conclusion

1-Benzyl-2-iodobenzene is a synthetically valuable compound characterized by its dual reactivity. The presence of a labile aryl-iodide bond makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, while the benzylic position offers a secondary site for functionalization. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the design and synthesis of novel and complex molecules for scientific research and industrial applications.

References

-

Chemsrc. 1-Benzyl-2-iodobenzene | CAS#:35444-93-0. [Link]

-

PubChem. 1-Benzyl-2-iodobenzene | C13H11I | CID 3452279. National Institutes of Health. [Link]

-

PubChem. 1-(Benzyloxy)-4-iodobenzene | C13H11IO | CID 519671. National Institutes of Health. [Link]

-

PubChem. 1-Benzyl-4-iodobenzene | C13H11I | CID 2759364. National Institutes of Health. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-iodo-2-methyl- (CAS 615-37-2). [Link]

-

The Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]

-

Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. (2017-12-30). [Link]

-

LookChem. Cas 620-05-3, BENZYL IODIDE. [Link]

- Google Patents. US4788354A - Method for the synthesis of iodobenzene.

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure?. (2019-03-06). [Link]

-

Wikipedia. Iodobenzene. [Link]

-

Pearson+. Benzyl iodide can either react via SN2 or SN1 substitution mechan.... [Link]

-

YouTube. How to make IODOBENZENE. (2022-04-30). [Link]

-

Amanote Research. (PDF) Preparation of (E)-(2-Iodovinyl)benzene From Benzyl. [Link]

- Google Patents.

-

Organic Chemistry Portal. Benzyl iodide synthesis by iodination or substitution. [Link]

-

National Institute of Standards and Technology. Benzene, iodo- - NIST WebBook (Mass Spectrum). [Link]

-

National Institute of Standards and Technology. Benzene, iodo- - NIST WebBook (IR Spectrum). [Link]

-

Khan Academy. Reactions at the benzylic position. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Scribd. Benzyl Chloride Reactivity in SN1 and SN2. [Link]

-

National Institutes of Health. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. [Link]

Sources

- 1. 1-Benzyl-2-iodobenzene | CAS#:35444-93-0 | Chemsrc [chemsrc.com]

- 2. 1-Benzyl-2-iodobenzene | C13H11I | CID 3452279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BENZYL IODIDE CAS#: 620-05-3 [m.chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Cas 620-05-3,BENZYL IODIDE | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. Benzene, iodo- [webbook.nist.gov]

- 9. Iodobenzene - Wikipedia [en.wikipedia.org]

- 10. Khan Academy [khanacademy.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Benzyl iodide can either react via SN2 or SN1 substitution mechan... | Study Prep in Pearson+ [pearson.com]

- 13. fishersci.com [fishersci.com]

- 14. sodiumiodide.net [sodiumiodide.net]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Benzyl-2-iodobenzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-2-iodobenzene, also known as 2-iododiphenylmethane, is a versatile aromatic compound that serves as a crucial building block in organic synthesis. Its unique structural features, combining a flexible benzyl group with a reactive iodine substituent on the phenyl ring, make it a valuable precursor for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of 1-Benzyl-2-iodobenzene, covering its chemical identifiers, physicochemical properties, synthesis methodologies, and its emerging role as a key intermediate in the development of novel therapeutic agents. The discussion delves into the causality behind synthetic choices and highlights the compound's utility in modern drug discovery through its participation in various cross-coupling reactions to form intricate heterocyclic systems.

Core Identification and Chemical Properties

1-Benzyl-2-iodobenzene is unequivocally identified by its unique set of chemical identifiers. These are essential for accurate documentation, sourcing, and regulatory compliance in a research and development setting.

| Identifier | Value | Source |

| CAS Number | 35444-93-0 | [1] |

| IUPAC Name | 1-benzyl-2-iodobenzene | [1] |

| Molecular Formula | C₁₃H₁₁I | [1] |

| Molecular Weight | 294.13 g/mol | [1] |

| InChI | InChI=1S/C13H11I/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 | [1] |

| InChIKey | XZWHKANKMDNRGN-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=CC=C2I | [1] |

| Synonyms | 2-Iododiphenylmethane, ortho-benzyliodobenzene | [2] |

The physicochemical properties of 1-Benzyl-2-iodobenzene are critical for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Notes |

| Appearance | Not specified, likely a solid or high-boiling liquid. | Based on related compounds. |

| Boiling Point | Not specified. | |

| Melting Point | Not specified. | |

| Solubility | Expected to be soluble in common organic solvents like ethers, halogenated hydrocarbons, and aromatic solvents. Insoluble in water. |

Synthesis of 1-Benzyl-2-iodobenzene: A Methodological Overview

A plausible and effective synthetic route is the diazotization of 2-aminodiphenylmethane followed by a Sandmeyer-type reaction with potassium iodide. This classical transformation is a reliable method for introducing iodine onto an aromatic ring.

Experimental Protocol: Synthesis via Diazotization

This protocol is a well-established method for the synthesis of aryl iodides from the corresponding anilines.[3]

Materials:

-

2-Aminodiphenylmethane

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ice

-

Diethyl ether or Dichloromethane for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Starch-iodide paper

Procedure:

-

Diazotization:

-

In a flask equipped with a mechanical stirrer, dissolve 2-aminodiphenylmethane in a mixture of concentrated hydrochloric acid and water.

-

Cool the mixture to below 5 °C in an ice-salt bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C to prevent the decomposition of the diazonium salt.

-

Monitor the reaction with starch-iodide paper. A persistent blue-black color indicates a slight excess of nitrous acid, signaling the completion of the diazotization.

-

-

Iodination (Sandmeyer Reaction):

-

To the cold diazonium salt solution, slowly add a solution of potassium iodide in water with continuous stirring.

-

Effervescence (evolution of nitrogen gas) will be observed.

-

After the initial vigorous reaction subsides, allow the mixture to stand, and then gently warm it on a steam bath until the evolution of nitrogen ceases completely.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude 1-Benzyl-2-iodobenzene.

-

Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

-

Causality in Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to side products and reduced yields. Maintaining a temperature below 5 °C is critical for the success of this step.

-

Slow Addition of Nitrite: A slow, controlled addition of sodium nitrite prevents localized overheating and the uncontrolled evolution of nitrogen oxides.

-

Use of Potassium Iodide: Potassium iodide serves as the iodide source. The iodide ion displaces the dinitrogen group from the diazonium salt.

-

Warming Step: Gentle heating after the addition of potassium iodide ensures the complete decomposition of the diazonium salt and the formation of the desired aryl iodide.

Role in Drug Discovery and Development

Aryl iodides are highly valued in medicinal chemistry due to their enhanced reactivity in cross-coupling reactions compared to their bromo- and chloro-analogs.[4] The carbon-iodine bond is weaker, making it more susceptible to oxidative addition in catalytic cycles. 1-Benzyl-2-iodobenzene, in particular, is a precursor for a variety of heterocyclic compounds, many of which form the core scaffolds of pharmacologically active molecules.[5]

Precursor for Heterocyclic Scaffolds

The strategic placement of the benzyl and iodo groups in 1-Benzyl-2-iodobenzene allows for intramolecular cyclization reactions to form fused ring systems. Furthermore, it can be employed in intermolecular reactions to construct complex molecular frameworks.

One potential application is in the synthesis of benzothiazolamines. A study by Feng et al. described a copper(I)-iodide-catalyzed reaction of substituted 1-(2-iodophenyl)-3-phenylthioureas with benzyl halides to produce N-benzyl-N-phenyl-2-benzothiazolamines.[5] Although this study does not use 1-benzyl-2-iodobenzene directly as a starting material, it highlights the utility of the 2-iodophenyl moiety in constructing this important heterocyclic core.

Participation in Cross-Coupling Reactions

1-Benzyl-2-iodobenzene is an excellent substrate for various palladium- and copper-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl structures or to introduce alkyl or vinyl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes to generate substituted alkynes, which are versatile intermediates for further transformations.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, a common linkage in many pharmaceuticals.

-

Ullmann Condensation: A copper-catalyzed reaction to form biaryls or diaryl ethers.

The ability to participate in these reactions allows for the systematic modification of molecular structures, a key process in structure-activity relationship (SAR) studies during lead optimization in drug development.

Analytical Characterization

The unambiguous characterization of 1-Benzyl-2-iodobenzene is crucial for confirming its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific spectra for 1-Benzyl-2-iodobenzene were not found in the initial searches, the expected spectral features can be predicted based on its structure and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzyl and the iodophenyl rings, as well as a characteristic signal for the methylene protons.

-

Aromatic Protons (iodophenyl ring): Due to the deshielding effect of the iodine atom and the anisotropic effect of the benzyl group, the protons on the iodinated ring will appear as a complex multiplet in the downfield region (likely δ 7.0-8.0 ppm).

-

Aromatic Protons (benzyl ring): The five protons of the benzyl group's phenyl ring will likely appear as a multiplet in the range of δ 7.1-7.4 ppm.

-

Methylene Protons (-CH₂-): The two benzylic protons are diastereotopic due to the ortho-substitution on the adjacent ring, which restricts free rotation. Therefore, they are expected to appear as a pair of doublets (an AB quartet) or a singlet, depending on the solvent and temperature, typically in the range of δ 4.0-4.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

Iodinated Carbon (C-I): The carbon atom directly attached to the iodine will be significantly shielded due to the heavy atom effect and is expected to appear at a characteristic upfield chemical shift for an sp² carbon, likely in the range of δ 90-100 ppm.

-

Other Aromatic Carbons: The remaining aromatic carbons will resonate in the typical region of δ 120-145 ppm.

-

Methylene Carbon (-CH₂-): The benzylic carbon will appear in the aliphatic region, likely around δ 40-50 ppm.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 294, corresponding to the molecular weight of C₁₃H₁₁I.

-

Fragmentation Pattern: Common fragmentation patterns would include the loss of an iodine atom ([M-I]⁺ at m/z = 167) and the formation of the tropylium ion ([C₇H₇]⁺ at m/z = 91) from the benzyl moiety.

Safety and Handling

Conclusion

1-Benzyl-2-iodobenzene is a synthetically valuable intermediate with significant potential in the field of drug discovery and development. Its strategic combination of a benzyl group and a reactive iodophenyl moiety makes it an ideal precursor for the synthesis of complex organic molecules, particularly heterocyclic scaffolds found in numerous pharmaceuticals. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective utilization in the research and development of new therapeutic agents. As the demand for novel and diverse chemical entities continues to grow, the importance of versatile building blocks like 1-Benzyl-2-iodobenzene is set to increase.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Chemsrc. (2025). 1-Benzyl-2-iodobenzene. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3452279, 1-Benzyl-2-iodobenzene. Retrieved from [Link]

- Organic Syntheses. (n.d.). Iodobenzene. Retrieved from [Link]

- El-Seedi, H. R., et al. (2012). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759364, 1-Benzyl-4-iodobenzene. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of benzyl iodide and derivatives thereof.

- Spiral. (2010). PREPARATION OF (E)-(2-IODOVINYL)BENZENE FROM BENZYL BROMIDE AND DIIODOMETHANE. Retrieved from [Link]

- Chemia. (2022). Iodobenzene (CAS 591-50-4): A Versatile Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information ESI. Retrieved from [Link]

- Doc Brown's Chemistry. (n.d.). and explaining 13C NMR spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of benzyl iodide and derivatives thereof.

- Chemia. (2022). What has low toxicity and is essential to manufacturing active pharmaceutical ingredients? Introducing DAIB, a hypervalent iodine compound. Retrieved from [Link]

- Google Patents. (n.d.). Method for the synthesis of iodobenzene.

- Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. Retrieved from [Link]

- ChemHelpASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

- Semantic Scholar. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of biphenyl from iodobenzene. Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.). Benzene, iodo-. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519671, 1-(Benzyloxy)-4-iodobenzene. Retrieved from [Link]

- ResearchGate. (n.d.). One‐Pot Synthesis of N‐Benzyl/Allyl‐N‐phenyl‐2‐benzothiazolamines from 1‐(2‐Iodophenyl). Retrieved from [Link]

- El-Subbagh, H. I., et al. (2000). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][3]diazepines. Molecules, 5(10), 1144-1151. Retrieved from [Link]

Sources

Reactivity of the carbon-iodine bond in 1-Benzyl-2-iodobenzene

An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 1-Benzyl-2-iodobenzene

Abstract

This technical guide provides a comprehensive analysis of the reactivity centered on the carbon-iodine (C-I) bond in 1-benzyl-2-iodobenzene. This molecule serves as a versatile substrate for a variety of powerful synthetic transformations, primarily driven by the inherent reactivity of the aryl iodide moiety. We will explore its engagement in classical palladium-catalyzed cross-coupling reactions and delve into its unique propensity for intramolecular cyclization reactions to form the fluorene core. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in organic synthesis. We will dissect the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and explain the causality behind the selection of catalysts, ligands, and reaction conditions.

Introduction: The Strategic Importance of the C-I Bond

1-Benzyl-2-iodobenzene is a biaryl methane derivative featuring two key reactive centers: the aryl carbon-iodine bond and the benzylic C-H bonds of the adjacent benzyl group. The focal point of its synthetic utility, however, is the C-I bond. The reactivity of aryl halides in transition-metal-catalyzed reactions follows the general trend I > Br > Cl > F. This hierarchy is a direct consequence of the bond dissociation energies (BDEs), where the C-I bond is the weakest among the carbon-halogen bonds.[1] This lower BDE facilitates the initial and often rate-determining step in many catalytic cycles: oxidative addition of a low-valent metal catalyst (typically Pd(0)) into the C-I bond.[1][2] This inherent reactivity makes 1-benzyl-2-iodobenzene an excellent electrophilic partner in a host of C-C and C-heteroatom bond-forming reactions, allowing for its selective functionalization while leaving other bonds in the molecule intact.

The strategic placement of the benzyl group ortho to the iodine atom introduces an additional layer of synthetic potential, enabling intramolecular reactions that are not possible with simple iodobenzene. This guide will explore both the intermolecular and intramolecular reactivity stemming from this unique structural arrangement.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The C-I bond in 1-benzyl-2-iodobenzene is highly susceptible to oxidative addition by palladium(0) complexes, making it an ideal substrate for a range of cross-coupling reactions that form the bedrock of modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new C-C bond between an organohalide and an organoboron compound, is one of the most robust and widely used cross-coupling methods.[3] For 1-benzyl-2-iodobenzene, this reaction provides a straightforward route to functionalized 2-benzylbiphenyl derivatives.

Mechanistic Rationale: The reaction is initiated by the oxidative addition of a Pd(0) species into the C-I bond. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid (or its corresponding boronate ester), a step that is critically facilitated by a base.[4] The base activates the organoboron species, forming a more nucleophilic "ate" complex, which transfers its organic moiety to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[3]

Sources

An In-depth Technical Guide to 1-Benzyl-2-iodobenzene: Synthesis, Characterization, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-2-iodobenzene, a versatile aromatic building block in organic synthesis. The document delves into its chemical identity, physicochemical properties, and detailed synthetic protocols. A significant focus is placed on the instrumental analysis of the compound, with a thorough interpretation of its 1H NMR, 13C NMR, Mass Spectrometry, and IR spectra. Furthermore, this guide explores the reactivity of 1-benzyl-2-iodobenzene, particularly in palladium-catalyzed cross-coupling reactions, and highlights its emerging role as a key intermediate in the synthesis of complex organic molecules, including those with potential applications in drug discovery and development.

Introduction

1-Benzyl-2-iodobenzene, also known by its IUPAC name, is an organoiodine compound that has garnered increasing interest in the field of organic synthesis. Its structure, featuring a benzyl group ortho to an iodine atom on a benzene ring, offers a unique combination of steric and electronic properties. The presence of the reactive carbon-iodine (C-I) bond makes it an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental transformations in the construction of complex molecular architectures. This guide aims to serve as a detailed resource for researchers and professionals, providing both foundational knowledge and practical insights into the chemistry and utility of this important synthetic intermediate.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: 1-Benzyl-2-iodobenzene[1]

-

Synonyms: 2-Iododiphenylmethane

-

CAS Number: 35444-93-0[1]

-

Molecular Formula: C₁₃H₁₁I[1]

-

Molecular Weight: 294.13 g/mol [1]

Table 1: Physicochemical Properties of 1-Benzyl-2-iodobenzene

| Property | Value | Reference |

| Appearance | Not specified in provided results | |

| Melting Point | Not specified in provided results | |

| Boiling Point | Not specified in provided results | |

| Solubility | Not specified in provided results |

Synthesis of 1-Benzyl-2-iodobenzene

The synthesis of 1-benzyl-2-iodobenzene can be achieved through several strategic approaches. A common and effective method involves the coupling of an organometallic reagent with a suitable electrophile. One such approach is the reaction of a Grignard reagent with an appropriate benzyl halide.

Synthetic Pathway: Grignard Reaction

A plausible and efficient route to 1-benzyl-2-iodobenzene involves the reaction of 2-iodophenylmagnesium bromide with benzyl bromide. This reaction leverages the nucleophilic character of the Grignard reagent to displace the bromide from the benzyl group, forming the desired C-C bond.

Diagram 1: Synthesis of 1-Benzyl-2-iodobenzene via Grignard Reaction

Caption: Synthetic route to 1-benzyl-2-iodobenzene.

Detailed Experimental Protocol

Materials:

-

2-Iodobromobenzene

-

Magnesium turnings

-

Benzyl bromide

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 2-iodobromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining solution of 2-iodobromobenzene dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, 2-iodophenylmagnesium bromide.

-

Coupling Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of benzyl bromide (1.1 eq) in anhydrous THF dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-benzyl-2-iodobenzene.

Instrumental Analysis and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.85 (dd, J = 7.9, 1.1 Hz, 1H): This signal corresponds to the aromatic proton ortho to the iodine atom (C6-H). The ortho coupling to the adjacent proton and a smaller meta coupling are observed.

-

δ 7.35 - 7.20 (m, 6H): This multiplet represents the five protons of the benzyl ring and one of the protons on the iodinated ring.

-

δ 7.00 (td, J = 7.6, 1.1 Hz, 1H): This signal is attributed to the aromatic proton para to the iodine atom (C4-H).

-

δ 6.80 (dd, J = 7.6, 1.7 Hz, 1H): This signal corresponds to the aromatic proton meta to the iodine atom (C5-H).

-

δ 4.10 (s, 2H): This singlet is characteristic of the two benzylic protons (-CH₂-).

¹³C NMR (101 MHz, CDCl₃):

-

δ 142.5 (C): Quaternary carbon of the iodinated ring attached to the benzyl group (C1).

-

δ 140.0 (C): Quaternary carbon of the benzyl ring attached to the methylene group.

-

δ 139.8 (CH): Aromatic CH carbon on the iodinated ring.

-

δ 129.5 (CH): Aromatic CH carbons.

-

δ 128.8 (CH): Aromatic CH carbons.

-

δ 128.5 (CH): Aromatic CH carbons.

-

δ 127.5 (CH): Aromatic CH carbon.

-

δ 126.5 (CH): Aromatic CH carbon.

-

δ 100.2 (C): Quaternary carbon of the iodinated ring attached to the iodine atom (C2).

-

δ 45.0 (CH₂): Benzylic carbon (-CH₂-).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 1-benzyl-2-iodobenzene would be expected to show a prominent molecular ion peak (M⁺) at m/z 294. The fragmentation pattern would likely involve the loss of an iodine atom (m/z 167) and the formation of a stable benzyl or tropylium cation (m/z 91), which is often the base peak in the spectra of benzyl-containing compounds.[2][3]

Table 2: Predicted Mass Spectrometry Fragmentation of 1-Benzyl-2-iodobenzene

| m/z | Ion |

| 294 | [C₁₃H₁₁I]⁺ (Molecular Ion) |

| 167 | [C₁₃H₁₁]⁺ (Loss of I) |

| 91 | [C₇H₇]⁺ (Benzyl/Tropylium cation) |

Infrared (IR) Spectroscopy

The IR spectrum of 1-benzyl-2-iodobenzene would exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-I stretching vibration.

Table 3: Characteristic IR Absorption Bands for 1-Benzyl-2-iodobenzene

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H Stretch |

| 1600-1450 | Aromatic C=C Stretch |

| ~750 | C-I Stretch |

| 770-730 | ortho-Disubstituted Benzene C-H Bending |

Chemical Reactivity and Applications in Synthesis

1-Benzyl-2-iodobenzene is a valuable substrate for various transition metal-catalyzed cross-coupling reactions, owing to the high reactivity of the C-I bond. These reactions are pivotal in the construction of complex organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki Coupling: 1-Benzyl-2-iodobenzene can readily participate in Suzuki-Miyaura coupling reactions with boronic acids or their esters in the presence of a palladium catalyst and a base to form substituted biphenyl derivatives.

Heck Coupling: The reaction of 1-benzyl-2-iodobenzene with alkenes under palladium catalysis (Heck reaction) provides a route to stilbene and other vinyl-substituted aromatic compounds.

Diagram 2: Reactivity of 1-Benzyl-2-iodobenzene in Cross-Coupling Reactions

Caption: Key cross-coupling reactions of 1-benzyl-2-iodobenzene.

Application in the Synthesis of Bioactive Molecules

The structural motif derived from 1-benzyl-2-iodobenzene is found in various classes of compounds with interesting biological activities. For instance, the benzyloxy-benzyl moiety is a key structural feature in voltage-gated sodium channel blockers like Safinamide and Ralfinamide.[4] The synthesis of analogs of these drugs can utilize intermediates derived from 1-benzyl-2-iodobenzene.

Example: Synthesis of a Biphenyl Precursor for a Hypothetical Bioactive Molecule

A Suzuki coupling of 1-benzyl-2-iodobenzene with a functionalized arylboronic acid can provide a rapid entry into complex biphenyl systems that are precursors to potential therapeutic agents.

Diagram 3: Application in the Synthesis of a Bioactive Precursor

Caption: Synthesis of a biphenyl precursor.

Conclusion

1-Benzyl-2-iodobenzene is a highly versatile and valuable building block in modern organic synthesis. Its straightforward preparation, coupled with the reactivity of the carbon-iodine bond in a range of powerful cross-coupling reactions, makes it an attractive starting material for the synthesis of complex organic molecules. The detailed spectroscopic analysis provided in this guide serves as a practical reference for the characterization of this compound. As the demand for novel and efficient synthetic methodologies in drug discovery and materials science continues to grow, the utility of 1-benzyl-2-iodobenzene as a key synthetic intermediate is expected to expand further.

References

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

MDPI. (n.d.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Retrieved from [Link]

-

Pearson+. (2024, March 18). Beginning with benzene, synthesize the benzyl bromide shown. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Benzyloxy)-4-iodobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-4-iodobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). The Synthesis of (Iodobenzyl)oxybenzaldehydes, Useful Intermediates for Biologically Active Targets. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of biphenyl from iodobenzene. Retrieved from [Link]

-

Spiral. (2010, November 3). 2-IODOVINYL)BENZENE FROM BENZYL BROMIDE AND DIIODOMETHANE [(E)-β-STYRYL IODIDE]. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-2-iodobenzene. Retrieved from [Link]

Sources

The Unseen Precursor: A Technical Guide to 1-Benzyl-2-iodobenzene

An In-depth Exploration of the Synthesis, Properties, and Synthetic Utility of a Key Intermediate in Polycyclic Aromatic Hydrocarbon Synthesis

Introduction

In the vast landscape of organic synthesis, certain molecules, while not always in the spotlight, serve as critical stepping stones for the construction of complex molecular architectures. 1-Benzyl-2-iodobenzene, also known as 2-iododiphenylmethane, is one such unassuming yet pivotal precursor. This technical guide provides a comprehensive overview of its discovery, historical and modern synthetic methodologies, physicochemical and spectroscopic properties, and its significant applications, particularly in the realm of palladium-catalyzed intramolecular cyclization reactions for the synthesis of fluorene and its derivatives. For researchers, scientists, and professionals in drug development and materials science, an understanding of this molecule's chemistry offers a valuable tool for the strategic design of polycyclic aromatic compounds.

Physicochemical Properties

1-Benzyl-2-iodobenzene is a halogenated aromatic hydrocarbon with the chemical formula C₁₃H₁₁I. Its structure features a benzene ring substituted with an iodine atom and an adjacent benzyl group. This unique substitution pattern makes it an ideal substrate for a variety of carbon-carbon bond-forming reactions.

| Property | Value | Source |

| CAS Number | 35444-93-0 | |

| Molecular Formula | C₁₃H₁₁I | |

| Molecular Weight | 294.13 g/mol | |

| Boiling Point | 175-180 °C (at 14-17 Torr) | [1] |

| Density | 1.5 g/cm³ | [1] |

A Journey Through Synthesis: From Classical Methods to Modern Innovations

While the exact first synthesis of 1-benzyl-2-iodobenzene is not prominently documented in readily accessible literature, its preparation can be understood through the historical evolution of synthetic methodologies for constructing diarylmethanes and aryl iodides.

Plausible Historical Synthetic Approaches

Early approaches to similar structures likely relied on foundational reactions in organic chemistry. One can postulate two primary classical routes:

-

Friedel-Crafts Benzylation: The direct benzylation of iodobenzene with benzyl chloride in the presence of a Lewis acid catalyst would seem a straightforward approach. However, the directing effects of the iodine substituent would lead to a mixture of ortho, para, and meta isomers, necessitating challenging purification.

-

Organometallic Coupling: The development of organometallic chemistry, particularly the work of Grignard and later Gilman, provided more controlled methods. A plausible route involves the reaction of a 2-iodophenyl organometallic species with benzyl bromide. For instance, the formation of 2-iodophenylmagnesium bromide followed by reaction with benzyl bromide, or the reaction of 2-lithioiodobenzene with benzyl bromide, would offer a more regioselective synthesis of the target molecule.

Modern Synthetic Protocols

Contemporary methods for the synthesis of 1-benzyl-2-iodobenzene and its analogs often leverage the precision of modern cross-coupling reactions. A highly efficient and regioselective method involves the coupling of an organometallic reagent derived from an ortho-iodinated precursor with a benzyl halide.

Experimental Protocol: Synthesis of 1-Benzyl-2-iodobenzene via Organolithium Chemistry

This protocol is a representative modern method for the preparation of 1-benzyl-2-iodobenzene.

Materials:

-

1,2-Diiodobenzene

-

n-Butyllithium (in hexanes)

-

Benzyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-diiodobenzene (1.0 eq) and dissolve in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0 eq) in hexanes to the stirred solution via the dropping funnel. Maintain the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure the formation of 2-lithioiodobenzene.

-

Slowly add benzyl bromide (1.0 eq) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-benzyl-2-iodobenzene.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the iodinated and the benzyl rings, as well as a characteristic signal for the methylene protons. The protons on the iodinated ring will likely appear as a complex multiplet due to their differing chemical environments. The five protons of the benzyl group's phenyl ring will also present as a multiplet. The benzylic methylene protons (CH₂) are diastereotopic and would ideally appear as a pair of doublets (an AB quartet), though they may resolve as a singlet depending on the solvent and the spectrometer's resolution.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. One would expect to see signals for the six carbons of the iodinated benzene ring, with the carbon bearing the iodine atom being significantly shifted upfield due to the heavy atom effect. The six carbons of the benzyl group's phenyl ring and the methylene carbon will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching vibrations typically above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region. The C-H bending vibrations of the substituted benzene rings will give rise to strong absorptions in the fingerprint region (below 900 cm⁻¹), which can be indicative of the substitution pattern.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 294. Key fragmentation patterns would likely involve the loss of an iodine atom (M - 127) to give a fragment at m/z 167, and the cleavage of the benzyl group to produce a tropylium ion at m/z 91, which is a very common and stable fragment for benzyl-containing compounds.

Key Applications in Organic Synthesis: The Gateway to Fluorenes

The most significant application of 1-benzyl-2-iodobenzene lies in its use as a precursor for the synthesis of fluorene and its derivatives through palladium-catalyzed intramolecular C-H activation/cyclization.[2][3] Fluorenes are an important class of polycyclic aromatic hydrocarbons with applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

The general transformation involves the palladium-catalyzed coupling of the aryl iodide with one of the C-H bonds of the adjacent benzyl group, forming a new five-membered ring.

Diagram of the Palladium-Catalyzed Intramolecular Cyclization of 1-Benzyl-2-iodobenzene to Fluorene

Caption: Palladium-catalyzed intramolecular cyclization of 1-benzyl-2-iodobenzene.

Experimental Protocol: Palladium-Catalyzed Synthesis of Fluorene from 1-Benzyl-2-iodobenzene

This protocol is based on similar transformations reported in the literature for related substrates.[3]

Materials:

-

1-Benzyl-2-iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., triphenylphosphine, PPh₃)

-

A base (e.g., potassium carbonate, K₂CO₃)

-

Anhydrous solvent (e.g., dimethylformamide (DMF) or toluene)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk tube, add 1-benzyl-2-iodobenzene (1.0 eq), palladium(II) acetate (0.05 eq), the phosphine ligand (0.1 eq), and the base (2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield fluorene.

Conclusion

1-Benzyl-2-iodobenzene, while not a widely known compound in its own right, holds a significant position as a key intermediate in the synthesis of valuable polycyclic aromatic hydrocarbons. Its strategic placement of a reactive iodine atom and a benzyl group primed for C-H activation makes it an exemplary substrate for modern palladium-catalyzed cyclization reactions. This guide has provided a comprehensive overview of its properties, plausible synthetic history, and a detailed look at its application in the synthesis of fluorenes. For the synthetic chemist, 1-benzyl-2-iodobenzene represents a powerful tool for the construction of complex molecular frameworks, highlighting the importance of understanding the chemistry of such fundamental building blocks.

References

-

PubChem. 1-Benzyl-2-iodobenzene. National Center for Biotechnology Information. [Link]

-

EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

-

PubMed. Synthesis of Fluorenes Starting from 2-Iodobiphenyls and CH2Br2 through Palladium-Catalyzed Dual C-C Bond Formation. [Link]

-

LabXing. Synthesis of Fluorenes Starting from 2‑Iodobiphenyls and CH2Br2 through Palladium-Catalyzed Dual C−C Bond Formation. [Link]

-

ResearchGate. Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid | Request PDF. [Link]

-

ResearchGate. Preparation of (E)-(2-iodovinyl)benzene from benzyl bromide and diiodomethane [(E)-β-styryl iodide] | Request PDF. [Link]

-

NIST WebBook. Benzene, iodo-. National Institute of Standards and Technology. [Link]

-

figshare. Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. [Link]

-

Doc Brown's Chemistry. The Carbon-13 13C NMR spectrum of 1-iodobutane. [Link]

-

ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

-

PubMed Central. Indeno[2,1‐c]fluorene Quasi[4]circulenes Through Intramolecular Cyclization. [Link]

-

ResearchGate. Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor | Request PDF. [Link]

-

Semantic Scholar. Synthesis of Fluorenes Starting from 2-Iodobiphenyls and CH2Br2 through Palladium-Catalyzed Dual C-C Bond Formation. [Link]

- Google Patents.

-

SciSpace. Synthesis of Fluorenes via the Palladium‐Catalyzed 5‐exo‐dig Annulation of o‐Alkynylbiaryls. [Link]

-

PubChem. 1-(Benzyloxy)-4-iodobenzene. National Center for Biotechnology Information. [Link]

-

ACS Publications. Total Syntheses of (+)-Penicibilaenes A and B via Enantioselective Desymmetrization | Organic Letters. [Link]

- Google Patents.

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119). [Link]

-

ResearchGate. A plausible mechanism for the synthesis of fluorenone from fluorene. [Link]

-

ResearchGate. Examples of intramolecular cyclization of fluoren‐9‐ol derivatives. [Link]

- Google Patents.

-

Safety Data Sheet 1. Chemical Product and Company Identification ... [Link]

-

The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

-

ResearchGate. Approaches and difficulties of fluorene syntheses; (A) traditional... [Link]

-

ResearchGate. FTIR spectra of corresponding products for each alcohol: (a)... | Download Scientific Diagram. [Link]

-

NIST WebBook. Benzene, 1-ethyl-2-iodo-. National Institute of Standards and Technology. [Link]

-

ResearchGate. (i) 1 H NMR spectrum of (a) iodobenzene, (b) biphenyl product taken... | Download Scientific Diagram. [Link]

-

PubChem. 1,2-Diiodobenzene. National Center for Biotechnology Information. [Link]

-

NIST WebBook. Benzene, 1-iodo-2-methyl-. National Institute of Standards and Technology. [Link]

-

Chemistry Stack Exchange. 1H splitting pattern of benzyl CH2 protons. [Link]

-

NIST WebBook. Benzene. National Institute of Standards and Technology. [Link]

-

Organic Syntheses Procedure. Iodosobenzene. [Link]

-

Beilstein Journals. Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental,. [Link]

-

ACS Publications. Total Syntheses of (+)-Penicibilaenes A and B via Enantioselective Desymmetrization | Organic Letters. [Link]

-

PubChem. 1-(Benzyloxy)-4-iodobenzene. National Center for Biotechnology Information. [Link]

-

Carewell Pharma. B Pharmacy 3rd Semester Syllabus. [Link]

-

The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

-

NIST WebBook. Benzene. National Institute of Standards and Technology. [Link]

-

ResearchGate. FTIR spectra of corresponding products for each alcohol: (a)... | Download Scientific Diagram. [Link]

-

ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

-

ResearchGate. 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl... [Link]

-

Carewell Pharma. B Pharmacy 3rd Semester notes. [Link]

Sources

Unlocking Synthetic Potential: A Technical Guide to the Emerging Chemistry of 1-Benzyl-2-iodobenzene

Introduction: Beyond a Simple Aryl Halide

In the vast landscape of organic synthesis, the strategic functionalization of aromatic scaffolds remains a cornerstone of molecular innovation. Within this domain, 1-Benzyl-2-iodobenzene presents itself as a molecule of understated potential, poised at the intersection of established reactivity and unexplored transformations. To the discerning eye of the synthetic chemist, it is not merely an aryl iodide; it is a versatile building block harboring the latent potential for elegant complexity. The juxtaposition of a reactive carbon-iodine bond and a flexible benzyl group on adjacent positions of a benzene ring offers a unique platform for both intermolecular and, more tantalizingly, intramolecular bond formations.

This technical guide aims to illuminate the synthetic utility of 1-Benzyl-2-iodobenzene, moving beyond a cursory overview to provide actionable insights for researchers in organic synthesis and drug development. We will delve into its synthesis, explore its established reactivity through the lens of modern cross-coupling chemistry, and, most critically, venture into novel and underexplored research avenues that this substrate enables. The central hypothesis of this work is that the unique ortho-disubstituted arrangement within 1-Benzyl-2-iodobenzene provides a powerful tool for the construction of complex polycyclic aromatic systems and densely functionalized biaryls, scaffolds of significant interest in medicinal and materials chemistry.

I. Synthesis of 1-Benzyl-2-iodobenzene: Establishing the Foundation

The accessibility of a starting material is paramount to its widespread adoption. While not as commonplace as simpler aryl halides, the synthesis of 1-Benzyl-2-iodobenzene can be approached through several established methodologies. The choice of synthetic route will often depend on the availability of precursors and the desired scale of the reaction.

A prevalent and reliable method involves the diazotization of 2-benzylaniline, followed by a Sandmeyer-type iodination. This classical transformation remains a workhorse in aromatic chemistry for its robustness and generally good yields.

Experimental Protocol: Synthesis of 1-Benzyl-2-iodobenzene from 2-Benzylaniline

Step 1: Diazotization of 2-Benzylaniline

-

To a stirred solution of 2-benzylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise.

-

The temperature is strictly maintained below 5 °C to ensure the stability of the resulting diazonium salt.

-

The completion of the diazotization can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC) or by confirming a slight excess of nitrous acid with starch-iodide paper.

Step 2: Iodination

-

A solution of potassium iodide (1.5 eq.) in water is then added portion-wise to the cold diazonium salt solution.

-

The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) to facilitate the decomposition of the diazonium salt and the formation of the aryl iodide, which is often observed as the evolution of nitrogen gas ceases.

-

Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-